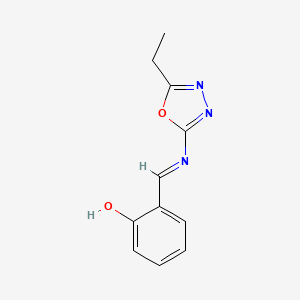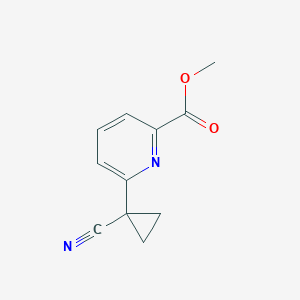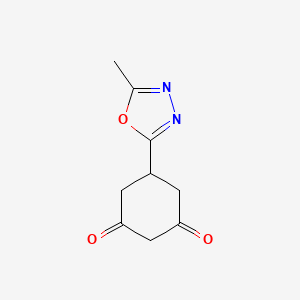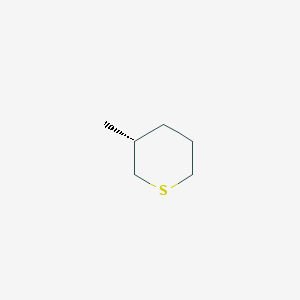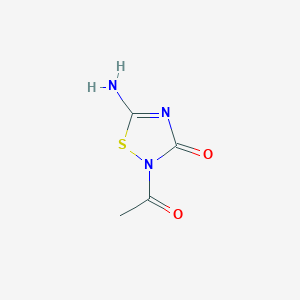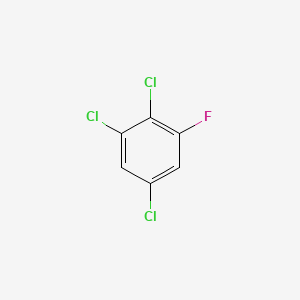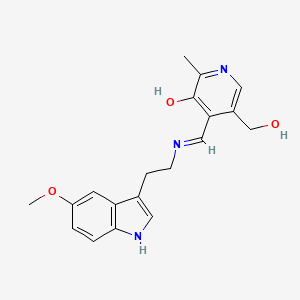
5-Hydroxy-4-(((2-(5-methoxy-1H-indol-3-yl)ethyl)imino)methyl)-6-methyl-3-pyridinemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Hydroxymethyl)-4-(((2-(5-methoxy-1H-indol-3-yl)ethyl)imino)methyl)-2-methylpyridin-3-ol is a complex organic compound that features a pyridine ring substituted with a hydroxymethyl group, an indole moiety, and an imine linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-4-(((2-(5-methoxy-1H-indol-3-yl)ethyl)imino)methyl)-2-methylpyridin-3-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, 5-methoxyindole, which is then reacted with an appropriate aldehyde to form the imine linkage. The pyridine ring is introduced through a series of condensation reactions, followed by the addition of the hydroxymethyl group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(Hydroxymethyl)-4-(((2-(5-methoxy-1H-indol-3-yl)ethyl)imino)methyl)-2-methylpyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.
Reduction: The imine linkage can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The methoxy group on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted indole derivatives.
Aplicaciones Científicas De Investigación
5-(Hydroxymethyl)-4-(((2-(5-methoxy-1H-indol-3-yl)ethyl)imino)methyl)-2-methylpyridin-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Mecanismo De Acción
The mechanism of action of 5-(Hydroxymethyl)-4-(((2-(5-methoxy-1H-indol-3-yl)ethyl)imino)methyl)-2-methylpyridin-3-ol involves its interaction with specific molecular targets. The indole moiety can interact with serotonin receptors, while the pyridine ring may bind to other biological targets, modulating various signaling pathways. These interactions can lead to changes in cellular functions, contributing to the compound’s bioactivity .
Comparación Con Compuestos Similares
Similar Compounds
5-Methoxyindole: A simpler indole derivative with similar structural features.
5-Methoxy-N,N-dimethyltryptamine: A tryptamine derivative with psychoactive properties.
2-(5-Methoxy-1H-indol-3-yl)ethylamine: An indole derivative with potential biological activity
Uniqueness
5-(Hydroxymethyl)-4-(((2-(5-methoxy-1H-indol-3-yl)ethyl)imino)methyl)-2-methylpyridin-3-ol is unique due to its combination of a pyridine ring, an indole moiety, and an imine linkage, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
98497-90-6 |
|---|---|
Fórmula molecular |
C19H21N3O3 |
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
5-(hydroxymethyl)-4-[2-(5-methoxy-1H-indol-3-yl)ethyliminomethyl]-2-methylpyridin-3-ol |
InChI |
InChI=1S/C19H21N3O3/c1-12-19(24)17(14(11-23)9-21-12)10-20-6-5-13-8-22-18-4-3-15(25-2)7-16(13)18/h3-4,7-10,22-24H,5-6,11H2,1-2H3 |
Clave InChI |
PSBBWOSAIRQURS-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C(=C1O)C=NCCC2=CNC3=C2C=C(C=C3)OC)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


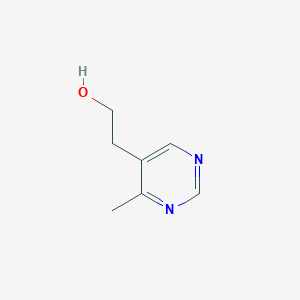

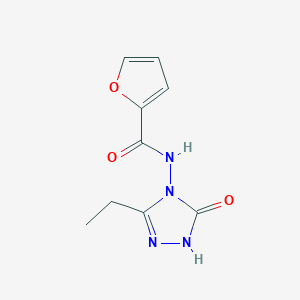
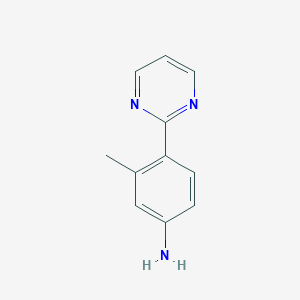
![3-Bromo-7-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13104581.png)

